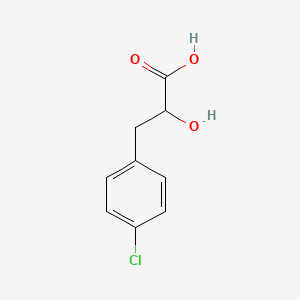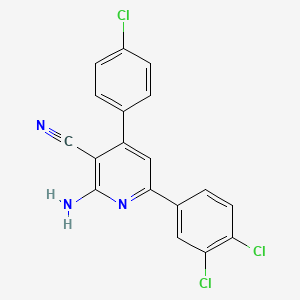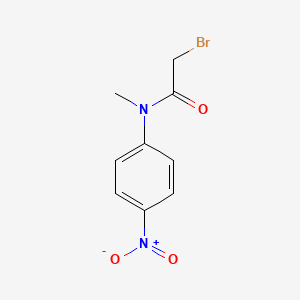![molecular formula C19H13Cl2F3N4O2 B3034888 1-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxopyridine-3-carbohydrazide CAS No. 246022-33-3](/img/structure/B3034888.png)
1-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxopyridine-3-carbohydrazide
Übersicht
Beschreibung
1-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxopyridine-3-carbohydrazide is a useful research compound. Its molecular formula is C19H13Cl2F3N4O2 and its molecular weight is 457.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxopyridine-3-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxopyridine-3-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antimicrobial Agents
- Synthesis and Molecular Docking Study : Compounds structurally similar to 1-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxopyridine-3-carbohydrazide have been synthesized and shown to possess anticancer and antimicrobial properties. These compounds, incorporating heterocyclic entities like oxazole, pyrazoline, and pyridine, were evaluated for their effectiveness against various cancer cell lines and pathogenic strains, demonstrating significant potency (Katariya et al., 2021).
Antidepressant and Nootropic Agents
- Synthesis and Biological Evaluation : Derivatives of pyridine-4-carbohydrazides, closely related to the compound , have been explored for their antidepressant and nootropic (cognitive-enhancing) activities. These compounds showed promising results in tests for antidepressant activity and in enhancing cognitive function (Thomas et al., 2016).
Structural and Molecular Studies
Isomorphous Structures and Molecular Docking : Studies on isomorphous structures closely related to the compound have provided insights into the molecular structure, including disorder and isomorphism in the compounds. This research aids in understanding the structural properties of such compounds, which can be crucial for their application in various fields (Swamy et al., 2013).
Synthesis and Characterization of Novel Derivatives : Novel derivatives of 1,3-diaryl pyrazole bearing 2-oxopyridine-3,5-dicarbonitrile, structurally similar to the target compound, have been synthesized and characterized. These studies contribute to the understanding of such compounds' chemical and physical properties, which is essential for their application in scientific research (Khalifa et al., 2017).
Glycine Transporter 1 Inhibitor
- Identification and Evaluation : Research has identified structurally similar compounds as potent and orally available glycine transporter 1 inhibitors. These findings are significant for the development of therapeutic agents targeting the central nervous system (Yamamoto et al., 2016).
Synthesis and Molecular Docking of Hybrid Derivatives
Synthesis and In Vitro Screening : Novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings. These compounds exhibited antimicrobial and antioxidant activity, indicating their potential in scientific research (Flefel et al., 2018).
Broad-Spectrum Antibacterial Candidates : Two novel N′-heteroarylidene-1-carbohydrazide derivatives were synthesized and showed potent antibacterial activity, indicating their potential as broad-spectrum antibacterial agents. This research contributes to the development of new antibacterial compounds (Al-Wahaibi et al., 2020).
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2F3N4O2/c20-14-4-1-11(2-5-14)9-28-10-12(3-6-16(28)29)18(30)27-26-17-15(21)7-13(8-25-17)19(22,23)24/h1-8,10H,9H2,(H,25,26)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLRJHNQQLOUTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NNC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxopyridine-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1E,3E,5R,8S,9S,10S,11S,13R,15R,16R,18Z)-11-Ethyl-2,24-dihydroxy-10-methyl-21,26-diazapentacyclo[23.2.1.05,16.08,15.09,13]octacosa-1,3,18-triene-7,20,27,28-tetrone](/img/structure/B3034805.png)
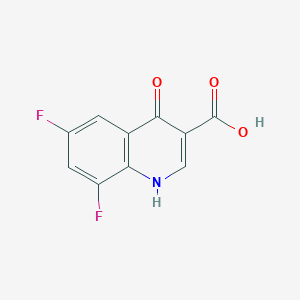
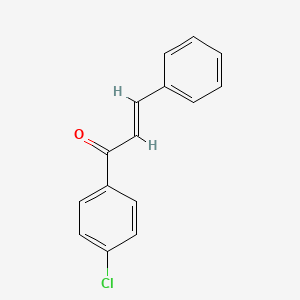


![dibenzo[b,f]azocin-6(5H)-one](/img/structure/B3034813.png)
![(Z)-5,6-dihydrodibenzo[b,f]azocine](/img/structure/B3034814.png)

